molecular formula C11H9N3O4S B12482674 1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one

1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one

Cat. No.: B12482674
M. Wt: 279.27 g/mol
InChI Key: NPHPTUMPXJHSKB-UHFFFAOYSA-N
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Description

1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis . The presence of the nitrophenyl group and the oxadiazole ring in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

The synthesis of 1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one typically involves the reaction of 2-nitrobenzoic acid with thiosemicarbazide to form the corresponding 1,3,4-oxadiazole derivative . The reaction conditions often include the use of phosphorus oxychloride as a dehydrating agent and heating under reflux. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has several scientific research applications:

Comparison with Similar Compounds

1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one can be compared with other 1,3,4-oxadiazole derivatives, such as:

Properties

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

1-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C11H9N3O4S/c1-7(15)6-19-11-13-12-10(18-11)8-4-2-3-5-9(8)14(16)17/h2-5H,6H2,1H3

InChI Key

NPHPTUMPXJHSKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NN=C(O1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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